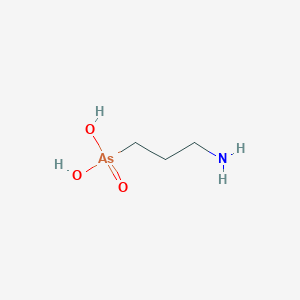
2,4-dichloro-N-hydroxy-6-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-hydroxy-6-nitrobenzamide (DHNB) is a chemical compound that has been widely used in scientific research for its unique properties. DHNB is a derivative of 2,4-dinitrophenol and is commonly used in biochemical assays to measure the activity of enzymes such as glutathione reductase and peroxidases.
Mécanisme D'action
2,4-dichloro-N-hydroxy-6-nitrobenzamide is a substrate for enzymes that catalyze the reduction of nitro groups to amino groups. In the presence of these enzymes, 2,4-dichloro-N-hydroxy-6-nitrobenzamide is reduced to 2,4-dichloro-6-amino phenol, which can be easily detected using spectrophotometry. The rate of reduction of 2,4-dichloro-N-hydroxy-6-nitrobenzamide is proportional to the activity of the enzyme being studied.
Biochemical and Physiological Effects:
2,4-dichloro-N-hydroxy-6-nitrobenzamide is a potent inhibitor of glutathione reductase, an enzyme that plays a key role in the regulation of cellular redox status. Inhibition of glutathione reductase by 2,4-dichloro-N-hydroxy-6-nitrobenzamide leads to an increase in the levels of oxidized glutathione and a decrease in the levels of reduced glutathione, which can lead to oxidative stress. 2,4-dichloro-N-hydroxy-6-nitrobenzamide has also been shown to induce apoptosis in cancer cells by increasing the levels of ROS.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-hydroxy-6-nitrobenzamide is a highly sensitive substrate for measuring the activity of enzymes that catalyze the reduction of nitro groups. It is also relatively easy to use and can be easily detected using spectrophotometry. However, 2,4-dichloro-N-hydroxy-6-nitrobenzamide has some limitations in lab experiments. It is a potent inhibitor of glutathione reductase, which can lead to oxidative stress and cell death. 2,4-dichloro-N-hydroxy-6-nitrobenzamide is also not specific to any particular enzyme and can be reduced by a wide range of enzymes that catalyze the reduction of nitro groups.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N-hydroxy-6-nitrobenzamide. One area of interest is the development of more specific substrates for measuring the activity of enzymes that catalyze the reduction of nitro groups. Another area of interest is the development of 2,4-dichloro-N-hydroxy-6-nitrobenzamide analogs that are more potent inhibitors of glutathione reductase and have greater specificity for particular enzymes. Finally, 2,4-dichloro-N-hydroxy-6-nitrobenzamide could be used in combination with other compounds to develop new therapies for cancer and other diseases that are characterized by oxidative stress.
Méthodes De Synthèse
2,4-dichloro-N-hydroxy-6-nitrobenzamide can be synthesized by reacting 2,4-dichloro-6-nitrophenol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of a diazonium salt intermediate, which is then reduced to the final product. The yield of 2,4-dichloro-N-hydroxy-6-nitrobenzamide can be improved by using a mild reducing agent such as sodium dithionite instead of the commonly used zinc dust.
Applications De Recherche Scientifique
2,4-dichloro-N-hydroxy-6-nitrobenzamide has been widely used in scientific research as a substrate for measuring the activity of enzymes such as glutathione reductase and peroxidases. It is also used in assays to measure the production of reactive oxygen species (ROS) in cells. 2,4-dichloro-N-hydroxy-6-nitrobenzamide is particularly useful in studying the effects of oxidative stress on cells and tissues.
Propriétés
Numéro CAS |
149697-29-0 |
|---|---|
Nom du produit |
2,4-dichloro-N-hydroxy-6-nitrobenzamide |
Formule moléculaire |
C7H4Cl2N2O4 |
Poids moléculaire |
251.02 g/mol |
Nom IUPAC |
2,4-dichloro-N-hydroxy-6-nitrobenzamide |
InChI |
InChI=1S/C7H4Cl2N2O4/c8-3-1-4(9)6(7(12)10-13)5(2-3)11(14)15/h1-2,13H,(H,10,12) |
Clé InChI |
ASHIUNGEDIJROU-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)NO)Cl)Cl |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)NO)Cl)Cl |
Autres numéros CAS |
149697-29-0 |
Synonymes |
2,4-DCNPA 2,4-dichloro-6-nitrophenolamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)











![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
